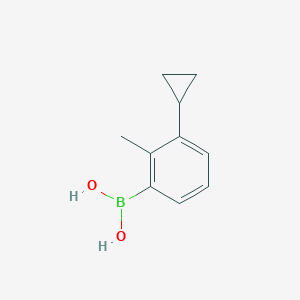

3-Cyclopropyl-2-methylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Cyclopropyl-2-methylphenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are generally environmentally benign and relatively stable .

Synthesis Analysis

The synthesis of organoboron compounds like 3-Cyclopropyl-2-methylphenylboronic acid often involves processes such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters is also a method used in the synthesis of such compounds .Chemical Reactions Analysis

Organoboron compounds are known to participate in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling reaction, which is a type of carbon–carbon bond forming reaction . They can also undergo protodeboronation .Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application : Boronic acids are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is particularly useful due to its mild and functional group tolerant reaction conditions .

- Method : The reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst . The organoboron reagents are relatively stable, readily prepared, and generally environmentally benign .

- Results : The Suzuki–Miyaura coupling has been widely applied in various fields due to its exceptional versatility and efficiency .

- Field : Organic Chemistry

- Application : Boronic esters, which can be derived from boronic acids, are used in catalytic protodeboronation . This process is a valuable transformation in organic synthesis .

- Method : The protodeboronation involves the removal of a boron group from an organoboron compound under catalytic conditions .

- Results : The protodeboronation of boronic esters allows for formal anti-Markovnikov alkene hydromethylation .

Suzuki–Miyaura Coupling

Protodeboronation

- Field : Medicinal Chemistry

- Application : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

- Method : The specific methods of application would depend on the particular drug or device being designed .

- Results : The use of boronic acids in drug design has led to the development of a variety of therapeutic agents .

- Field : Medical Physics

- Application : Boronic acids, including 3-Cyclopropyl-2-methylphenylboronic acid, can be used as boron-carriers in neutron capture therapy . This is a type of radiation therapy used to treat certain types of cancer .

- Method : In neutron capture therapy, boron-containing compounds are introduced into the body and accumulate in cancer cells . The patient is then exposed to a beam of low-energy neutrons, which are absorbed by the boron atoms, causing them to become radioactive and destroy the cancer cells .

- Results : Neutron capture therapy has shown promise in the treatment of certain types of cancer, including brain tumors .

Drug Design

Neutron Capture Therapy

- Field : Supramolecular Chemistry

- Application : Boronic acids are used in the construction of molecular receptors, particularly for sugars . This is due to their ability to form reversible covalent bonds with diols, which are present in sugars .

- Method : The specific methods of application would depend on the particular receptor being designed .

- Results : The use of boronic acids in molecular receptors has led to the development of a variety of sensing and binding applications .

- Field : Materials Engineering

- Application : Boronic acids are used in the construction of covalent organic frameworks . These are a type of porous material with potential applications in gas storage, catalysis, and drug delivery .

- Method : The construction of covalent organic frameworks typically involves the formation of strong covalent bonds between organic building blocks . Boronic acids can act as one of these building blocks, contributing to the stability and functionality of the resulting material .

- Results : The use of boronic acids in covalent organic frameworks has led to the development of a variety of new materials with unique properties .

Molecular Receptors

Covalent Organic Frameworks

Safety And Hazards

Eigenschaften

IUPAC Name |

(3-cyclopropyl-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c1-7-9(8-5-6-8)3-2-4-10(7)11(12)13/h2-4,8,12-13H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSASQHNXISRQFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C2CC2)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-2-methylphenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)

![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)